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Compound of Interest

Compound Name: N-ethylcyclopentanamine

Cat. No.: B2991286 Get Quote

N-ethylcyclopentanamine (CAS No. 45592-46-9) is a cyclic secondary amine that belongs to

a class of compounds increasingly utilized as versatile intermediates in organic synthesis.[1][2]

In the context of drug development, small, lipophilic, and saturated ring systems like the

cyclopentane moiety are valuable for exploring chemical space, often improving

pharmacokinetic properties such as metabolic stability and membrane permeability. As a

secondary amine, N-ethylcyclopentanamine is a nucleophilic building block, enabling its

incorporation into larger molecular frameworks through reactions like acylation, alkylation, and

arylation.[3] This guide serves as a technical resource for scientists, detailing the core chemical

principles and practical methodologies associated with this compound.

Molecular Structure and Physicochemical
Properties
The structure of N-ethylcyclopentanamine consists of a five-membered cyclopentane ring

bonded to the nitrogen atom of an ethylamine group.[4] The nitrogen atom is sp³-hybridized,

with its lone pair of electrons conferring basicity and nucleophilicity to the molecule.

Figure 1: Chemical structure of N-ethylcyclopentanamine.

The key physicochemical properties of N-ethylcyclopentanamine are summarized in Table 1.

Its liquid state at room temperature, moderate boiling point, and basicity are characteristic of a

low-molecular-weight secondary amine.
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Table 1: Physicochemical Properties of N-ethylcyclopentanamine

Property Value Source(s)

IUPAC Name N-ethylcyclopentanamine [4]

CAS Number 45592-46-9 [4]

Molecular Formula C₇H₁₅N [4]

Molecular Weight 113.20 g/mol [4]

Appearance Colorless to light yellow liquid [5]

Boiling Point 119-120 °C (at 29 Torr) [5]

Density 0.84 ± 0.1 g/cm³ (Predicted) [5]

pKa 11.12 ± 0.20 (Predicted) [5]

SMILES CCNC1CCCC1 [4]

| InChIKey | SRTHFWNTKVOSBA-UHFFFAOYSA-N |[4] |

Synthesis via Reductive Amination
The most direct and widely employed method for synthesizing N-ethylcyclopentanamine is

the reductive amination of cyclopentanone with ethylamine.[6] This one-pot reaction is highly

efficient and proceeds through two key mechanistic steps: the formation of an imine (or

enamine) intermediate, followed by its immediate reduction to the target secondary amine.

Figure 2: Synthesis of N-ethylcyclopentanamine via reductive amination.

Causality in Experimental Design
The choice of reagents and conditions is critical for a successful reductive amination.

Acid Catalyst: The initial condensation between cyclopentanone and ethylamine to form the

imine is catalyzed by a mild acid (e.g., acetic acid). The acid protonates the carbonyl oxygen,

making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the

amine.
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Reducing Agent: A mild reducing agent is required. Strong hydrides like LiAlH₄ would reduce

the starting ketone before it can react with the amine. Sodium triacetoxyborohydride,

NaBH(OAc)₃, is an ideal choice because it is less reactive than sodium borohydride (NaBH₄)

and is selective for the reduction of the protonated imine (iminium ion) over the ketone. This

selectivity allows the entire reaction to be performed in a single pot.

Field-Proven Experimental Protocol
Objective: To synthesize N-ethylcyclopentanamine from cyclopentanone and ethylamine

using a one-pot reductive amination procedure.

Materials:

Cyclopentanone (1.0 eq)

Ethylamine (2.0 M solution in THF, 1.2 eq)

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

Glacial Acetic Acid (1.1 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere

(e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and anhydrous DCM or DCE.

Cool the solution to 0 °C using an ice bath.

Add ethylamine solution (1.2 eq) dropwise, followed by the dropwise addition of glacial acetic

acid (1.1 eq).
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Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the iminium ion

intermediate.

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

Caution: Gas evolution may occur.

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24

hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NaHCO₃ solution until gas evolution ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude N-ethylcyclopentanamine.

Purification Methodologies
The crude product from the synthesis typically contains unreacted starting materials and

solvent residues. Purification is essential to obtain the compound in high purity for subsequent

applications.

Protocol: Purification by Fractional Distillation
Distillation is highly effective for purifying liquid amines when there is a significant boiling point

difference between the product and impurities.[1]

Set up a fractional distillation apparatus. Ensure all glassware is dry.

Transfer the crude N-ethylcyclopentanamine oil to the distillation flask. Add a few boiling

chips.

For amines, it is often beneficial to perform the distillation under a vacuum or an inert

atmosphere (nitrogen) to prevent oxidation and the formation of carbonate salts from
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atmospheric CO₂.

Slowly heat the flask. Collect the fraction that distills at the expected boiling point (e.g., ~119-

120 °C at 29 Torr).[5]

The final product should be a clear, colorless liquid.

Spectroscopic Characterization
Mass Spectrometry
The electron ionization (EI) mass spectrum provides confirmation of the molecular weight and

key structural features through its fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 113, consistent with the

molecular formula C₇H₁₅N.[2] The presence of an odd number of nitrogen atoms results in

an odd nominal molecular weight, adhering to the Nitrogen Rule.

Base Peak (m/z 84): The most intense peak (base peak) in the spectrum is at m/z 84. This

fragment is formed via α-cleavage, a characteristic fragmentation pathway for amines. The

bond between the α-carbon (on the ethyl group) and the β-carbon is cleaved, resulting in the

loss of a methyl radical (•CH₃, mass 15). The resulting fragment, [C₆H₁₂N]⁺, is stabilized by

resonance.

Other Key Fragments: Another significant peak appears at m/z 98, corresponding to the loss

of an ethyl radical (•CH₂CH₃, mass 29) through cleavage of the C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted spectra based on established chemical shift principles and

data from analogous compounds. Experimental values may vary slightly.

Predicted ¹H NMR (400 MHz, CDCl₃):

δ ~2.8-3.0 ppm (m, 1H): Methine proton on the cyclopentane ring attached to the nitrogen

(N-CH). The multiplicity would be a multiplet due to coupling with the adjacent CH₂ protons

on the ring.
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δ ~2.6 ppm (q, 2H, J ≈ 7.2 Hz): Methylene protons of the ethyl group (N-CH₂-CH₃). The

quartet arises from coupling to the three protons of the adjacent methyl group.

δ ~1.4-1.8 ppm (m, 8H): The eight methylene protons on the cyclopentane ring (C₅H₁₀).

These protons are in different chemical environments and would appear as a complex,

overlapping multiplet.

δ ~1.1 ppm (t, 3H, J ≈ 7.2 Hz): Methyl protons of the ethyl group (N-CH₂-CH₃). The triplet is

due to coupling with the two protons of the adjacent methylene group.

δ ~1.0 ppm (br s, 1H): The amine proton (N-H). This peak is often broad and may not show

clear coupling. Its chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃):

δ ~59-61 ppm: Methine carbon of the cyclopentane ring attached to nitrogen (N-CH).

δ ~43-45 ppm: Methylene carbon of the ethyl group (CH₂-CH₃).

δ ~32-34 ppm: Methylene carbons of the cyclopentane ring adjacent to the N-CH carbon.

δ ~23-25 ppm: Methylene carbons of the cyclopentane ring beta to the N-CH carbon.

δ ~15-17 ppm: Methyl carbon of the ethyl group (CH₂-CH₃).

Chemical Reactivity and Synthetic Utility
As a secondary amine, N-ethylcyclopentanamine is a versatile nucleophile. It readily

participates in reactions such as acylation to form amides, alkylation to form tertiary amines,

and reactions with sulfonyl chlorides to form sulfonamides.

N-ethylcyclopentanamine

Acylation Reaction
(Nucleophilic Acyl Substitution)

Acid Chloride (R-COCl)
Pyridine or Et₃N

N-acyl-N-ethylcyclopentanamine
(Tertiary Amide)
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Click to download full resolution via product page

Figure 3: A typical workflow for the acylation of N-ethylcyclopentanamine.

This reactivity makes it a valuable intermediate for introducing the N-ethylcyclopentyl moiety

into a target molecule, which can be desirable for modulating lipophilicity and steric bulk in drug

candidates.

Relevance in Research and Drug Development
N-ethylcyclopentanamine serves as a quintessential building block in medicinal chemistry.[1]

While direct biological activity of the compound itself is not widely reported, its structural

components are present in various biologically active molecules. The cyclopentane ring is a

bioisostere for other cyclic systems and can confer favorable properties. The secondary amine

provides a key handle for combinatorial chemistry, allowing for the rapid synthesis of libraries of

related compounds for high-throughput screening. For example, derivatives of N-alkyl amines

are crucial side chains in 4-aminoquinoline-based antimalarial drugs, where the nature of the

amine side chain dictates efficacy and helps overcome drug resistance.

Safety, Handling, and Storage
GHS Hazard Classification:

Flammable liquids (Category 3)[4]

Skin corrosion/irritation (Category 1B)[4]

Serious eye damage/eye irritation (Category 1)[4]

Safety and Handling:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.
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Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or

alcohol-resistant foam for extinction.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

Protect from light. Storage at -20°C is recommended for long-term stability.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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